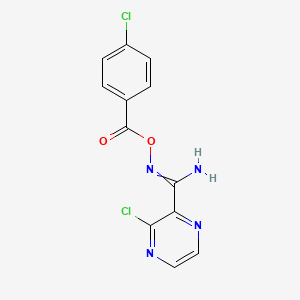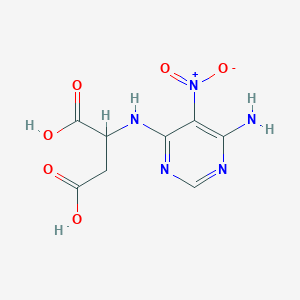
n-(6-Amino-5-nitropyrimidin-4-yl)aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(6-Amino-5-nitropyrimidin-4-yl)aspartic acid: is a chemical compound with the molecular formula C8H9N5O6 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(6-Amino-5-nitropyrimidin-4-yl)aspartic acid typically involves the nitration of a pyrimidine derivative followed by amination and subsequent coupling with aspartic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced reactors and purification systems to achieve high yields and purity. The specific methods can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various chemical reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: n-(6-Amino-5-nitropyrimidin-4-yl)aspartic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of n-(6-Amino-5-nitropyrimidin-4-yl)aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
- n-(6-Amino-5-nitropyrimidin-4-yl)aminoformamide
- n-(6-Amino-5-nitropyrimidin-4-yl)aminoacetic acid
Comparison: Compared to its similar compounds, n-(6-Amino-5-nitropyrimidin-4-yl)aspartic acid has a unique aspartic acid moiety, which enhances its solubility and potential for biological interactions. This structural difference can lead to distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
6972-83-4 |
|---|---|
Molekularformel |
C8H9N5O6 |
Molekulargewicht |
271.19 g/mol |
IUPAC-Name |
2-[(6-amino-5-nitropyrimidin-4-yl)amino]butanedioic acid |
InChI |
InChI=1S/C8H9N5O6/c9-6-5(13(18)19)7(11-2-10-6)12-3(8(16)17)1-4(14)15/h2-3H,1H2,(H,14,15)(H,16,17)(H3,9,10,11,12) |
InChI-Schlüssel |
QNYLBLXBEKKYIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(C(=N1)NC(CC(=O)O)C(=O)O)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



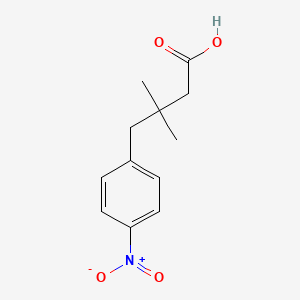
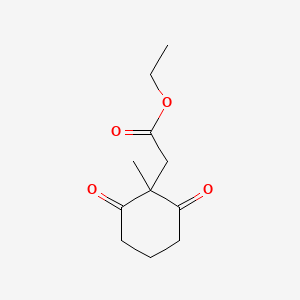
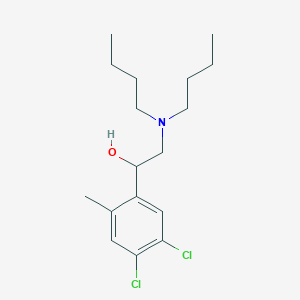
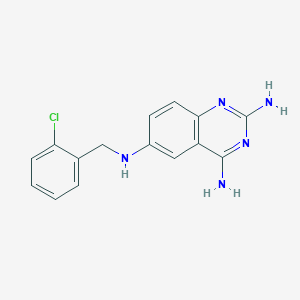
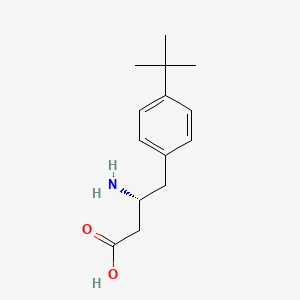

![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
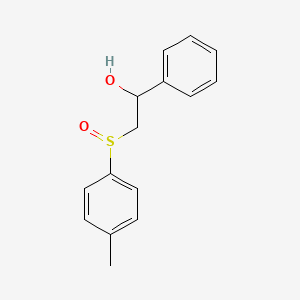
![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)

